Hetrombopag olamine

Description

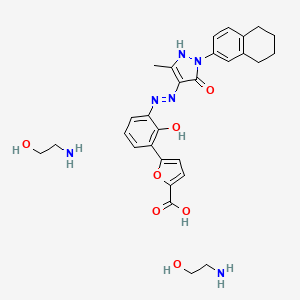

Structure

3D Structure of Parent

Properties

CAS No. |

1257792-42-9 |

|---|---|

Molecular Formula |

C29H36N6O7 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

bis(2-aminoethanol);5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2 |

InChI Key |

RKEJRDZRWWDSRX-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hetrombopag olamine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Hetrombopag Olamine

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Hetrombopag (B607937) olamine, a novel, orally bioavailable, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist. Developed for the treatment of thrombocytopenia, Hetrombopag olamine stimulates megakaryopoiesis and subsequent platelet production through the activation of specific intracellular signaling cascades. This document collates key preclinical and clinical data, details relevant experimental methodologies, and visualizes the critical signaling pathways to offer an in-depth resource for the scientific community.

Molecular Interaction with the Thrombopoietin Receptor

Hetrombopag olamine functions as a potent agonist of the thrombopoietin receptor, also known as c-Mpl or CD110.[1][2][3] Unlike the endogenous ligand, thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, Hetrombopag olamine interacts with the transmembrane domain of the receptor.[4][5] This binding mimics the action of TPO, inducing a conformational change in the receptor, which leads to its dimerization and the initiation of downstream intracellular signaling.[6]

While direct measurement of the binding affinity (Kd) of small molecules to the transmembrane domain of receptors is technically challenging, the potent biological activity of Hetrombopag olamine suggests a high-affinity interaction.[7] Functional assays have demonstrated its efficacy at low nanomolar concentrations.[4]

Activation of Intracellular Signaling Pathways

Upon binding to and activating the TPO receptor, Hetrombopag olamine triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][6][8] These pathways are crucial for the proliferation and differentiation of megakaryocyte progenitor cells and the subsequent increase in platelet production.[9]

The JAK-STAT Signaling Pathway

The activation of the JAK-STAT pathway is a primary and direct consequence of Hetrombopag-induced TPO receptor stimulation. This leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3 and STAT5.[6][10][11] The phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes essential for megakaryocyte development and maturation.[11]

The PI3K/AKT and MAPK/ERK Signaling Pathways

In addition to the JAK-STAT pathway, Hetrombopag olamine also activates the PI3K/AKT and MAPK/ERK signaling cascades.[4][8] Activation of these pathways is also initiated by the phosphorylation of intracellular signaling molecules following TPO receptor engagement. The PI3K/AKT pathway is known to play a critical role in cell survival and proliferation, while the MAPK/ERK pathway is also involved in cell growth and differentiation.[8][12][13] The concurrent activation of these pathways contributes to the robust pro-proliferative and anti-apoptotic effects of Hetrombopag on megakaryocyte precursors.[14]

Quantitative In Vitro Efficacy

Preclinical in vitro studies have quantified the potent activity of Hetrombopag olamine in stimulating the proliferation of TPO-dependent cell lines and primary human hematopoietic cells.

| Assay | Cell Line/Target | Parameter | Hetrombopag Olamine | Eltrombopag | Reference |

| Cell Proliferation | 32D cells with human TPOR (32D-MPL) | EC50 | 0.4 nmol/L | 13.4 nmol/L | [4] |

| Phosphorylation | Human CB CD34+ cells | EC50 | 2.3 nmol/L | 86.2 nmol/L | [4] |

Clinical Efficacy and Pharmacokinetics

Clinical trials have demonstrated the efficacy and safety of Hetrombopag olamine in both healthy volunteers and patients with immune thrombocytopenia (ITP).

Pharmacokinetic Profile in Healthy Volunteers

Phase I studies in healthy individuals have characterized the pharmacokinetic profile of Hetrombopag olamine.

| Parameter | Value | Dosing | Reference |

| Tmax (Time to maximum concentration) | ~8 hours | Single dose | |

| t1/2 (Half-life) | 11.9 to 40.1 hours | Single dose (dose-prolonged) | |

| Steady State | Reached after 7 days | Multiple daily doses |

Efficacy in Patients with Immune Thrombocytopenia (Phase III Trial - NCT03222843)

A pivotal Phase III clinical trial demonstrated the superiority of Hetrombopag over placebo in achieving a platelet response in ITP patients who had not responded to or had relapsed after previous treatment.[3]

| Treatment Group | Primary Endpoint Achievement (Platelet count ≥ 50 x 109/L after 8 weeks) | Odds Ratio (95% CI) vs. Placebo | p-value | Reference |

| Hetrombopag 2.5 mg | 58.9% | 25.97 (9.83–68.63) | < 0.0001 | [3] |

| Hetrombopag 5 mg | 64.3% | 32.81 (12.39–86.87) | < 0.0001 | [3] |

| Placebo | 5.9% | - | - | [3] |

Efficacy in Patients with Immune Thrombocytopenia (Phase I Trial - NCT02614846)

A Phase I study in ITP patients also showed promising efficacy.[1]

| Endpoint | Result | Reference |

| Proportion of patients with platelet counts ≥50×109/L at week 6 | 59.5% (22 out of 37 patients) | [1] |

| Median time to first response | 2.1 weeks | [1] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preclinical and clinical evaluation of Hetrombopag olamine.

In Vitro Cell Proliferation Assay

This assay is designed to determine the ability of a TPO-R agonist to stimulate the proliferation of a TPO-dependent cell line.

Methodology:

-

Cell Culture: A murine pro-B cell line, 32D, stably transfected with the human TPO receptor (32D-MPL), is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and a cytokine such as murine IL-3 to maintain viability.

-

Cytokine Deprivation: Prior to the assay, cells are washed to remove any residual cytokines, which could interfere with the measurement of Hetrombopag-induced proliferation.

-

Cell Seeding: The washed cells are seeded into 96-well microplates at a predetermined density.

-

Compound Addition: Serial dilutions of Hetrombopag olamine are added to the wells. A positive control (e.g., recombinant human TPO) and a negative control (vehicle) are also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.

-

Proliferation Assessment: A reagent to assess cell viability, such as MTT or a luminescent cell viability reagent (e.g., CellTiter-Glo), is added to each well.

-

Data Analysis: The signal (absorbance or luminescence) is measured using a plate reader. The data is then used to generate a dose-response curve, from which the EC50 value is calculated.

Western Blot Analysis of Signaling Pathway Activation

Western blotting is employed to detect the phosphorylation status of key proteins in the intracellular signaling pathways activated by Hetrombopag olamine.

Methodology:

-

Cell Treatment: A suitable cell line (e.g., 32D-MPL or primary human CD34+ cells) is serum-starved to reduce basal signaling and then treated with varying concentrations of Hetrombopag olamine for different time points.

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., JAK2, STAT3, STAT5, AKT, ERK).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins to determine the extent of pathway activation.

In Vivo Hollow-Fibre Mouse Model

This preclinical in vivo model is used to assess the ability of an orally administered compound to stimulate the proliferation of TPO-dependent cells.[3]

Methodology:

-

Hollow Fibre Preparation: Hollow fibres with a semi-permeable membrane are filled with a suspension of 32D-MPL cells and sealed.

-

Implantation: The cell-filled hollow fibres are implanted subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[3]

-

Drug Administration: The mice are treated with oral doses of Hetrombopag olamine or a vehicle control over a specified period.

-

Fibre Retrieval and Cell Viability Assessment: At the end of the treatment period, the hollow fibres are retrieved, and the viability of the cells within the fibres is assessed using a cell proliferation assay (e.g., MTT).

-

Analysis: The cell viability in the Hetrombopag-treated group is compared to the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

Hetrombopag olamine is a potent, orally active thrombopoietin receptor agonist that stimulates megakaryopoiesis and increases platelet production. Its mechanism of action is centered on the activation of the TPO receptor's transmembrane domain, leading to the initiation of downstream signaling through the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways. Preclinical and clinical studies have demonstrated its efficacy and a manageable safety profile, establishing it as a significant therapeutic option for the treatment of thrombocytopenia. This technical guide provides a foundational understanding of its core mechanism for researchers and drug development professionals.

References

- 1. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. Thrombopoietin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. EGFR-Phosphorylated Platelet Isoform of Phosphofructokinase 1 Promotes PI3K Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concomitant Activation of the JAK/STAT, PI3K/AKT, and ERK Signaling Is Involved in Leptin-Mediated Promotion of Invasion and Migration of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Safety, Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

Hetrombopag Olamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Science of a Novel Thrombopoietin Receptor Agonist

Introduction

Hetrombopag olamine is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2] It has been developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[1][3] This document provides a comprehensive technical overview of Hetrombopag olamine, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. This guide is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Hetrombopag olamine is the ethanolamine (B43304) salt of hetrombopag.[2][3] This formulation enhances the solubility and bioavailability of the active compound.[4]

| Property | Value | Reference |

| IUPAC Name | 5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid; 2-aminoethanol | [3][5] |

| Molecular Formula | C29H36N6O7 | [3][6] |

| Molecular Weight | 580.63 g/mol | [5] |

| Appearance | Crystalline solid | [4] |

| Administration | Oral | [1][2] |

Mechanism of Action

Hetrombopag olamine acts as a selective agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[2][7] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, Hetrombopag binds to the transmembrane domain of the receptor.[2][8] This binding event induces a conformational change in the receptor, leading to its homodimerization and the activation of intracellular signaling cascades.[9][10] The primary signaling pathways activated by TPO-R stimulation are:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is the principal pathway for TPO-R signaling.[9][11] Upon receptor activation, associated Janus kinases (primarily JAK2) are autophosphorylated and activated.[12][13] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO-R, creating docking sites for STAT proteins (STAT1, STAT3, and STAT5).[10][13] The recruited STATs are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to upregulate genes involved in megakaryocyte proliferation and differentiation.[11][14]

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of the TPO-R also initiates the MAPK/ERK signaling cascade.[9][10] This pathway is crucial for cell proliferation and survival.[8]

-

Phosphoinositide 3-Kinase (PI3K/AKT) Pathway: The PI3K/AKT pathway is another important signaling route activated by TPO-R agonists, contributing to cell survival and proliferation.[9][10]

The culmination of these signaling events is the stimulation of megakaryopoiesis, the process of megakaryocyte development and maturation in the bone marrow, which ultimately leads to an increased production and release of platelets into the circulation.[2]

Preclinical and Clinical Data

Preclinical Evaluation

Preclinical studies have demonstrated the potent in vitro and in vivo activity of Hetrombopag. In a preclinical model using human TPO-R-transfected murine 32D cells, Hetrombopag was shown to enhance cell viability and promote growth with significantly higher potency than eltrombopag (B601689) in vivo.[15]

Clinical Pharmacokinetics in Healthy Individuals

Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of Hetrombopag olamine.

Table 1: Single-Dose Pharmacokinetic Parameters of Hetrombopag Olamine in Healthy Individuals [1]

| Dose | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC (ng·h/mL) |

| 5 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |

| 10 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |

| 20 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |

| 30 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |

| 40 mg | ~8 | 11.9 - 40.1 | Dose-proportional increase | Greater than dose-proportional increase |

Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Multiple-Dose (10 days) Pharmacokinetic Parameters of Hetrombopag Olamine in Healthy Individuals [1]

| Dose | Steady-State | AUC0-24hr | Cmax |

| 2.5 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |

| 5.0 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |

| 7.5 mg | Reached after 7 days | Dose-proportional from 5.0 to 7.5 mg | Dose-proportional from 5.0 to 7.5 mg |

AUC0-24hr: Area under the curve over a 24-hour dosing interval at steady state.

Administration of Hetrombopag on an empty stomach or at least 2 hours before a meal is recommended to achieve maximum bioavailability, as shorter fasting durations result in lower drug exposure.[6]

Clinical Efficacy in Patients

Clinical trials have demonstrated the efficacy of Hetrombopag olamine in increasing platelet counts in patients with immune thrombocytopenia (ITP) and severe aplastic anemia (SAA).

Table 3: Efficacy of Hetrombopag Olamine in Patients with Immune Thrombocytopenia (ITP)

| Study Phase | Patient Population | Treatment and Dose | Primary Endpoint | Results | Reference |

| Phase III | Chronic ITP | HETROM-2.5 (2.5 mg) or HETROM-5 (5 mg) vs. Placebo for 8 weeks | Proportion of patients with platelet count ≥ 50 x 10⁹/L | HETROM-2.5: 58.9% (p < 0.0001); HETROM-5: 64.3% (p < 0.0001); Placebo: 5.9% | [15] |

| Phase I | Chronic ITP | 5 mg once daily for up to 6 weeks | Proportion of patients with platelet counts ≥50×10⁹/L at week 6 | 59.5% of patients achieved a response. | [16] |

| Post-hoc analysis of Phase III | Persistent ITP | HETROM-2.5 (2.5 mg) or HETROM-5.0 (5.0 mg) vs. Placebo | Proportion of responders (platelet count ≥ 50 × 10⁹/L) after 8 weeks | HETROM-2.5: 68.8%; HETROM-5.0: 74.3%; Placebo: 7.7% | [17] |

Table 4: Efficacy of Hetrombopag Olamine in Patients with Severe Aplastic Anemia (SAA)

| Study Phase | Patient Population | Treatment and Dose | Primary Endpoint | Results | Reference |

| Phase II | SAA refractory to immunosuppressive therapy | Hetrombopag | Hematologic response in ≥1 lineage at week 18 | 41.8% of patients achieved a hematologic response. | [18] |

Hetrombopag has been shown to be well-tolerated, with the most common adverse events being upper respiratory tract infection, urinary tract infection, immune thrombocytopenic purpura, and hematuria.[15]

Experimental Protocols

In Vitro Megakaryocyte Differentiation and Platelet Formation Assay

This protocol describes the differentiation of CD34+ hematopoietic stem and progenitor cells into mature megakaryocytes and the subsequent formation of platelets in vitro, a key assay for evaluating the biological activity of TPO-R agonists like Hetrombopag olamine.

1. Isolation and Culture of CD34+ Cells:

-

Isolate CD34+ cells from human umbilical cord blood or bone marrow using magnetic cell sorting.

-

Seed 5 × 10⁵ CD34+ cells/mL in a 12-well plate with serum-free medium (SFM) supplemented with 50 ng/mL of recombinant human thrombopoietin (rhTPO) or varying concentrations of Hetrombopag olamine.[1][6]

-

Incubate cells at 37 °C in a humidified atmosphere with 5% CO2.[1][6]

2. Monitoring Megakaryocyte Differentiation:

-

At various time points (e.g., days 7, 9, 10), harvest cells for analysis.[1]

-

Stain cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as anti-GPIIb/CD41 and anti-GPIX/CD42a.[1]

-

Analyze the percentage of double-positive cells (CD41+/CD42a+) by flow cytometry to quantify mature megakaryocytes.[6]

3. Assessment of Megakaryocyte Ploidy:

-

At day 12 or 13, harvest cells and stain with an anti-CD41 antibody.[6]

-

Fix and permeabilize the cells and stain the DNA with propidium (B1200493) iodide.[6]

-

Analyze the DNA content of the CD41+ population by flow cytometry to determine the ploidy level, a marker of megakaryocyte maturity.[6]

4. Quantification of Proplatelet and Platelet Formation:

-

On day 8 or 9 of differentiation, re-seed the megakaryocytes in fresh SFM with the TPO-R agonist.[1]

-

Culture for an additional 5 days.[1]

-

Count the number of megakaryocytes extending proplatelets (long cytoplasmic extensions) using light microscopy.

-

Collect the supernatant and enumerate platelet-sized particles by flow cytometry.

Signaling Pathway Activation Assays

These protocols are designed to confirm the activation of downstream signaling pathways following TPO-R stimulation by Hetrombopag olamine.

1. Cell Culture and Stimulation:

-

Culture a TPO-responsive cell line (e.g., 32D cells expressing human TPO-R, or primary megakaryocytes) to a suitable density.

-

Starve the cells of growth factors for a defined period to reduce basal signaling.

-

Stimulate the cells with varying concentrations of Hetrombopag olamine for different durations.

2. Western Blot Analysis for Protein Phosphorylation:

-

Lyse the stimulated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-JAK2, phospho-STAT3/5, phospho-ERK1/2, phospho-AKT).

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect the primary antibodies with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and visualize the bands using a chemiluminescence detection system.

3. ELISA for Quantifying Phosphorylated Proteins:

-

Utilize commercially available ELISA kits to quantify the levels of phosphorylated signaling proteins (e.g., phospho-p38 MAPK) in the cell lysates.[2]

-

Follow the manufacturer's instructions for the specific kit.

Visualizations

Signaling Pathways

Caption: Hetrombopag olamine-induced TPO receptor signaling pathways.

Experimental Workflow

Caption: Experimental workflow for the evaluation of a TPO receptor agonist.

Logical Relationship in Drug Development

Caption: Logical progression of Hetrombopag olamine's drug development.

References

- 1. An In Vitro Method for the Differentiation of Megakaryocytes and Platelet Formation [jove.com]

- 2. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. assaygenie.com [assaygenie.com]

- 4. PI3K-AKT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. itpaustralia.org.au [itpaustralia.org.au]

- 9. Assays of Megakaryocyte Development | Springer Nature Experiments [experiments.springernature.com]

- 10. What's the latest update on the ongoing clinical trials related to Immune Thrombocytopenia? [synapse.patsnap.com]

- 11. Analysis of PI3K/Akt and MAPK/ERK pathway activation [bio-protocol.org]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. endocrine-abstracts.org [endocrine-abstracts.org]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. anygenes.com [anygenes.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetrombopag (B607937) olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] Developed for the treatment of thrombocytopenia, it stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of hetrombopag olamine, summarizing key data from clinical and preclinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and hematology research.

Pharmacokinetics

The pharmacokinetic profile of hetrombopag olamine has been characterized in healthy individuals and patients with immune thrombocytopenia (ITP). The key parameters are summarized below.

Absorption

Hetrombopag olamine is absorbed orally, with a time to maximum plasma concentration (Tmax) of approximately 8 hours after a single dose.[1][3] The absorption of hetrombopag is significantly affected by food. Administration with a high-fat, high-calorie meal has been shown to decrease the mean plasma AUC and Cmax by 98.7% and 95.0%, respectively.[4][5] Therefore, it is recommended that hetrombopag be administered in a fasted state, at least two hours before a meal, to ensure maximum bioavailability.[6][7]

Distribution

Following oral administration, hetrombopag has a large apparent volume of distribution (Vz/F), ranging from 190 to 612 L after single doses of 5-40 mg in healthy subjects.[6] After once-daily oral administration of 7.5 mg for 10 days, the apparent volume of distribution was 460 L.[6]

Metabolism

Hetrombopag is primarily metabolized through the cleavage of the hydrazine (B178648) bond, which is followed by acetylation, propionylation, and glucuronidation.[6]

Excretion

The primary route of elimination for hetrombopag and its metabolites is via the feces.

Single-Dose Pharmacokinetics in Healthy Volunteers

A Phase I study in healthy individuals evaluated single oral doses of hetrombopag ranging from 5 mg to 40 mg. The key pharmacokinetic parameters are presented in Table 1.[1][3]

Table 1: Single-Dose Pharmacokinetic Parameters of Hetrombopag Olamine in Healthy Volunteers

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 5 | 29.8 ± 11.5 | 413 ± 154 | 8.0 (6.0-12.0) | 11.9 ± 2.4 |

| 10 | 67.5 ± 23.1 | 1160 ± 350 | 8.0 (6.0-10.0) | 18.5 ± 4.1 |

| 20 | 155 ± 54.6 | 3240 ± 1120 | 8.0 (6.0-12.0) | 25.4 ± 6.3 |

| 30 | 254 ± 89.7 | 6320 ± 2150 | 8.0 (4.0-12.0) | 33.1 ± 8.7 |

| 40 | 368 ± 123 | 9870 ± 3450 | 8.0 (6.0-12.0) | 40.1 ± 10.2 |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

A dose-proportional increase in Cmax was observed, while the AUC increased in a greater than dose-proportional manner, suggesting non-linear pharmacokinetics.[1][3] The elimination half-life also increased with escalating doses.[1][3]

Multiple-Dose Pharmacokinetics in Healthy Volunteers

The pharmacokinetics of multiple once-daily doses of hetrombopag (2.5 mg, 5.0 mg, and 7.5 mg) for 10 days were also assessed in healthy volunteers. The plasma concentration of hetrombopag reached a steady state after 7 days of administration.[1][3] The steady-state pharmacokinetic parameters are summarized in Table 2.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Hetrombopag Olamine in Healthy Volunteers

| Dose (mg) | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) |

| 2.5 | 45.1 ± 18.2 | 678 ± 289 |

| 5.0 | 102 ± 39.8 | 1650 ± 687 |

| 7.5 | 168 ± 65.4 | 2890 ± 1150 |

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.

The steady-state Cmax and AUC0-24 increased in a dose-proportional manner from the 5.0 mg to the 7.5 mg dose level.[1]

Pharmacodynamics

The pharmacodynamic effect of hetrombopag olamine is characterized by a dose- and time-dependent increase in platelet counts.

Mechanism of Action

Hetrombopag olamine is a TPO-R agonist that binds to and activates the thrombopoietin receptor, a member of the hematopoietic receptor superfamily.[2] This activation mimics the effect of endogenous thrombopoietin, stimulating intracellular signaling cascades that lead to the proliferation and differentiation of megakaryocytes from hematopoietic stem cells, ultimately resulting in increased platelet production.[8]

Signaling Pathways

Upon binding to the TPO-R, hetrombopag olamine activates several downstream signaling pathways, including:

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is a primary signaling route for many cytokine receptors, including the TPO-R. Activation of this pathway is crucial for cell proliferation and differentiation.[8]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase/protein kinase B pathway is involved in cell survival and proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway also plays a role in cell proliferation and differentiation.[8]

Dose-Response Relationship

A clear dose-response relationship has been observed for hetrombopag-induced platelet elevation in both single and multiple-dose studies.[1] Higher doses of hetrombopag result in a greater and more sustained increase in platelet counts. The thrombopoietic response is significantly correlated with the plasma exposure level of hetrombopag.[1]

Table 3: Platelet Count Response to Hetrombopag Olamine in Healthy Volunteers (Multiple Doses)

| Dose (mg) | Mean Maximum Platelet Count (x10^9/L) | Mean Time to Maximum Platelet Count (days) |

| 2.5 | 305 ± 54 | 14 |

| 5.0 | 345 ± 68 | 15 |

| 7.5 | 421 ± 85 | 16 |

Data are presented as mean ± standard deviation.

Clinical Efficacy in ITP Patients

In a Phase I study involving patients with chronic ITP, hetrombopag demonstrated preliminary efficacy in increasing platelet counts.[9] Patients received an initial oral dose of 5 mg once daily for up to 6 weeks, with dose adjustments based on platelet response.[9] At week 6, 59.5% of patients achieved a platelet count of ≥50×10^9/L.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the pharmacokinetic and pharmacodynamic evaluation of hetrombopag olamine.

Quantification of Hetrombopag in Plasma by LC-MS/MS

A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of hetrombopag in plasma.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of a LC–MS/MS method for quantification of hetrombopag for pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. benchchem.com [benchchem.com]

- 7. Platelet Isolation and Activation Assays [bio-protocol.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Hetrombopag Olamine for Immune Thrombocytopenia (ITP) Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hetrombopag (B607937) olamine, a novel oral, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, for the treatment of immune thrombocytopenia (ITP). This document synthesizes key findings from preclinical and clinical research, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Introduction

Immune thrombocytopenia is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1] Hetrombopag olamine has emerged as a promising therapeutic option for patients with ITP who have had an insufficient response to previous treatments.[2][3] Developed in China, it has demonstrated significant efficacy in increasing and maintaining platelet counts, thereby reducing the risk of bleeding.[1][2]

Mechanism of Action

Hetrombopag olamine functions as a TPO-R agonist, mimicking the effects of endogenous thrombopoietin.[4][5] It binds to and activates the TPO receptor (c-Mpl) on the surface of megakaryocyte precursors in the bone marrow.[4] This activation stimulates intracellular signaling pathways, primarily the JAK-STAT pathway, and potentially the MAPK and PI3K/Akt pathways, leading to the proliferation and differentiation of megakaryocytes and subsequently, an increase in platelet production.[4][6]

Mechanism of action of hetrombopag olamine.

Pharmacokinetics

Hetrombopag olamine is orally bioavailable.[7] Key pharmacokinetic parameters are summarized in the table below. The drug exhibits a dose-proportional increase in maximum concentration (Cmax) and a greater than dose-proportional increase in the area under the curve (AUC).[7][8] The plasma concentration of hetrombopag reaches a steady state after approximately 7 days of once-daily administration.[7][8] It is recommended to be administered on an empty stomach, at least 2 hours before a meal, to maximize bioavailability.[9]

Table 1: Pharmacokinetic Properties of Hetrombopag Olamine in Healthy Individuals

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~7-8 hours | [7][9] |

| Elimination Half-life (t1/2) | 11.9 to 40.1 hours (dose-prolonged) | [7] |

| Metabolism | Extensively metabolized | [6] |

| Excretion | Primarily via feces (89.05%) | [6] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of hetrombopag in increasing platelet counts and reducing bleeding risk in patients with ITP.

This single-arm, open-label, multi-center study evaluated the preliminary efficacy and safety of hetrombopag in ITP patients who had an insufficient response to at least one prior standard treatment.[10]

Table 2: Efficacy Results from the Phase I Trial (NCT02614846)

| Endpoint | Result | Reference |

| Primary Endpoint: Platelet count ≥50×10⁹/L at week 6 | 59.5% of patients (22/37) | [10] |

| Responded at least once during the study | 78.4% of patients (29/37) | [10] |

| Median time to first response | 2.1 weeks | [10] |

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of hetrombopag in ITP patients who had not responded to or had relapsed after previous treatment.[2][11]

Table 3: Efficacy Results from the Phase III Trial (NCT03222843) at 8 Weeks

| Treatment Group | Platelet Response Rate (≥50 × 10⁹/L) | Odds Ratio (95% CI) vs. Placebo | p-value | Reference |

| Hetrombopag 2.5 mg (HETROM-2.5) | 58.9% | 25.97 (9.83–68.63) | <0.0001 | [3][11][12] |

| Hetrombopag 5.0 mg (HETROM-5) | 64.3% | 32.81 (12.39–86.87) | <0.0001 | [3][11][12] |

| Placebo | 5.9% | - | - | [3][11][12] |

A durable platelet response was maintained throughout the 24-week treatment period.[2][11] Hetrombopag was also superior to placebo in reducing bleeding risk and the use of rescue therapy.[2][3] A post-hoc analysis of this trial also showed efficacy in patients with persistent ITP (duration 3–12 months).[12]

Safety and Tolerability

Hetrombopag has been shown to be generally well-tolerated with a manageable safety profile.[2][3][10]

Table 4: Common Adverse Events (≥15%) in the 24-Week Phase III Trial

| Adverse Event | Frequency in Hetrombopag Group | Reference |

| Upper respiratory tract infection | 42.2% | [2][3] |

| Urinary tract infection | 17.1% | [2][3] |

| Immune thrombocytopenic purpura | 17.1% | [2][3] |

| Hematuria | 15% | [2][3] |

No new safety signals were identified in the clinical trials.[10] Importantly, concerns associated with other TPO-RAs, such as the risk of bone marrow reticulin (B1181520) fiber formation, severe hepatotoxicity, and blood clots, are being monitored for hetrombopag.[2]

Experimental Protocols

Workflow of the Phase III clinical trial (NCT03222843).

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][11]

-

Patient Population: Adults with ITP who had an insufficient response or relapsed after at least one prior ITP therapy.[2][13][14] Patients were required to have a platelet count of <30×10⁹/L.[13][14]

-

Treatment Arms:

-

Treatment Periods:

-

10-Week Double-Blind Period: Patients received their assigned treatment.[2][3]

-

14-Week Open-Label Period: Patients in the hetrombopag groups continued treatment, while those in the placebo group who completed the 10 weeks switched to open-label eltrombopag.[3][15]

-

Dose Tapering and Withdrawal Period. [12]

-

24-Week Single-Arm Extension Period. [12]

-

-

Primary Endpoint: The proportion of patients achieving a platelet count of ≥50 × 10⁹/L after 8 weeks of treatment.[3][11][12]

-

Secondary Endpoints: Durable platelet response, incidence of bleeding, and use of rescue therapy.[2]

Conclusion

Hetrombopag olamine is an effective and well-tolerated oral TPO-R agonist for the treatment of immune thrombocytopenia. Its ability to significantly increase and maintain platelet counts, coupled with a manageable safety profile, makes it a valuable addition to the therapeutic landscape for ITP. Further long-term studies will be crucial to continue to monitor its safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hetrombopag Versus Placebo in the Treatment of Immune Thrombocytopenia | Docwire News [docwirenews.com]

- 4. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of postdose fasting duration on hetrombopag olamine pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hetrombopag for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patlynk.com [patlynk.com]

- 14. Safety and Efficacy Study of Hetrombopag Olamine in Chronic Idiopathic Thrombocytopenic Purpura (ITP) Patients [ctv.veeva.com]

- 15. researchgate.net [researchgate.net]

Hetrombopag Olamine in the Treatment of Aplastic Anemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplastic anemia (AA) is a rare and serious hematologic disorder characterized by a hypocellular bone marrow and peripheral pancytopenia. While immunosuppressive therapy (IST) is a standard treatment, a significant number of patients are refractory or relapse. Hetrombopag (B607937) olamine, a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist, has emerged as a promising therapeutic agent for this patient population. This technical guide provides an in-depth overview of the preclinical and clinical data on hetrombopag olamine in the treatment of aplastic anemia, with a focus on its mechanism of action, experimental validation, and clinical efficacy.

Mechanism of Action: TPO-R Agonism and Downstream Signaling

Hetrombopag olamine functions as a nonpeptide agonist of the TPO receptor, also known as c-Mpl.[1] By binding to the transmembrane domain of c-Mpl on hematopoietic stem and progenitor cells, it mimics the action of endogenous thrombopoietin.[2] This binding event triggers a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2).[3] Activated JAK2 subsequently phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways crucial for hematopoiesis.

The primary signaling pathways activated by hetrombopag olamine include:

-

JAK-STAT Pathway: Upon recruitment to the phosphorylated TPO receptor, Signal Transducers and Activators of Transcription, primarily STAT3 and STAT5, are themselves phosphorylated by JAK2.[1][4] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors, upregulating the expression of genes involved in the proliferation and differentiation of hematopoietic progenitor cells, particularly those of the megakaryocytic lineage.[5]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of TPO-R activation.[1][4] This pathway is known to play a significant role in promoting cell survival and inhibiting apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also stimulated by hetrombopag olamine.[1][4] This pathway is involved in regulating cell proliferation, differentiation, and survival.

Furthermore, preclinical studies have indicated that hetrombopag prevents apoptosis by modulating the expression of the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein BAK.[4]

Preclinical Data

In Vitro Potency and Selectivity

Hetrombopag olamine has demonstrated potent and specific activity in preclinical models. In a key study, hetrombopag stimulated the proliferation of a human TPO-R-expressing murine cell line (32D-MPL) in a concentration-dependent manner.[4]

| Compound | Cell Line | Endpoint | EC50 (nmol/L) |

| Hetrombopag | 32D-MPL | Proliferation | 0.4[4] |

| Eltrombopag | 32D-MPL | Proliferation | 13.4[4] |

| rhTPO | 32D-MPL | Proliferation | - |

In Vivo Efficacy

The in vivo potency of hetrombopag was evaluated using a hollow-fibre assay in nude mice. In this model, 32D-MPL cells were encapsulated in hollow fibres and implanted subcutaneously. Orally administered hetrombopag demonstrated significantly higher potency in promoting the viability and growth of these cells compared to eltrombopag.[4]

| Treatment | Dose | Outcome |

| Hetrombopag | 18 mg/kg (daily) | Significant stimulation of proliferation and prevention of apoptosis of 32D-MPL cells[4] |

| Eltrombopag | - | Less potent than hetrombopag[4] |

Clinical Development in Aplastic Anemia

Hetrombopag has been evaluated in clinical trials for both IST-refractory and treatment-naive severe aplastic anemia (SAA).

Phase II Study in IST-Refractory SAA (NCT03557099)

This single-arm, open-label study assessed the efficacy and safety of hetrombopag in 55 patients with SAA who were refractory to prior IST.[6]

Efficacy Results [6]

| Endpoint | Week 18 | Week 24 | Week 52 |

| Hematologic Response (≥1 lineage) | 41.8% | 43.6% | 49.1% |

| Trilineage Response | 10.9% | - | - |

| Median Time to Initial Response | 7.9 weeks | - | - |

| 12-month Relapse-Free Survival | 82.2% | - | - |

Safety Profile [6]

-

Most Common Adverse Events: Upper respiratory tract infection (40.0%), increased aspartate aminotransferase (21.8%), and pyrexia (21.8%).

-

Grade ≥3 Adverse Events: 30.9% of patients.

-

Serious Adverse Events: 27.3% of patients.

-

Deaths: 5.5% (3 patients).

Phase III Study in Treatment-Naive SAA (NCT03825744)

This randomized, double-blind, placebo-controlled study evaluated hetrombopag in combination with standard IST (horse anti-thymocyte globulin [h-ATG] and cyclosporine A [CsA]) as a first-line treatment for SAA.[7][8] A total of 180 patients were enrolled.[9]

Efficacy Results at 6 Months [7][8]

| Endpoint | Hetrombopag + IST (n=160) | Placebo + IST (n=80) |

| Complete Hematologic Response (CR) | 28.1% | 13.8% |

| Overall Response (OR) | 63.8% | 42.5% |

| Red-Cell Transfusion Independence | 69.0% | 48.7% |

| Platelet Transfusion Independence | 69.0% | 50.6% |

| Median Time to First Response | 87.0 days | 141.0 days |

The incidence of adverse events was comparable between the two groups, with no unexpected safety signals observed for hetrombopag.

Experimental Protocols

Cell Proliferation Assay (Representative Protocol)

This protocol is based on standard methodologies for assessing cell proliferation using a TPO-R expressing cell line.

-

Cell Culture: Culture 32D-MPL cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine interleukin-3 (mIL-3).

-

Cell Seeding: Wash cells to remove mIL-3 and seed in a 96-well plate at a density of 1 x 10^4 cells/well in serum-free medium.

-

Treatment: Add serial dilutions of hetrombopag olamine, eltrombopag, or rhTPO to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions using a microplate reader.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis of Signaling Pathway Activation (Representative Protocol)

This protocol outlines the general steps for assessing the phosphorylation of key signaling proteins.

-

Cell Culture and Starvation: Culture TPO-R expressing cells to 70-80% confluency. Starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

-

Treatment: Treat cells with hetrombopag olamine at various concentrations and for different time points. Include positive (rhTPO) and negative (vehicle) controls.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-STAT3, phospho-STAT5, phospho-Akt, phospho-ERK, and their total protein counterparts overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities to determine the relative phosphorylation levels.

Bcl-xL/BAK Expression Analysis (Representative Protocol)

This protocol describes a general method for analyzing the expression of apoptosis-related genes.

-

Cell Treatment and RNA Extraction: Treat cells with hetrombopag olamine as described above. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and specific primers for Bcl-xL, BAK, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

Hetrombopag olamine is a potent, orally active TPO-R agonist that has demonstrated significant efficacy and a manageable safety profile in the treatment of both IST-refractory and treatment-naive severe aplastic anemia. Its mechanism of action, involving the activation of key hematopoietic signaling pathways, leads to multilineage hematologic responses. The robust preclinical and clinical data support its role as a valuable therapeutic option for patients with this challenging disease. Further long-term studies will continue to delineate its full potential in the management of aplastic anemia.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Bak and Bcl-Xl gene expression among pediatric patients with acute primary immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Bak and Bcl-Xl gene expression among pediatric patients with acute primary immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel and simple hollow-fiber assay for in vivo evaluation of nonpeptidyl thrombopoietin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hetrombopag for patients with persistent primary immune thrombocytopenia: a post hoc analysis of a multicenter, randomized phase Ⅲ trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies of Hetrombopag olamine

An In-depth Technical Guide to the Preclinical Studies of Hetrombopag (B607937) Olamine

Abstract

Hetrombopag olamine is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] It is designed with structural modifications to eltrombopag (B601689) to enhance potency and minimize toxicity.[2] Preclinical investigations have been fundamental in characterizing its pharmacological profile, demonstrating its mechanism of action, efficacy in stimulating megakaryopoiesis, and establishing a preliminary safety profile. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of hetrombopag, detailing its superior potency compared to other TPO-R agonists, its pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.

Mechanism of Action

Hetrombopag functions as a TPO-R agonist, mimicking the effects of the endogenous glycoprotein (B1211001) hormone thrombopoietin.[3] Unlike TPO, which binds to the extracellular domain of the receptor, hetrombopag is a non-peptide small molecule that binds to the transmembrane domain of the TPO-R (also known as c-Mpl or CD110).[4][5] This binding event induces a conformational change in the receptor, leading to its activation.

Receptor activation initiates a cascade of intracellular signaling pathways crucial for the proliferation and differentiation of megakaryocyte progenitor cells.[3][6] Key pathways stimulated by hetrombopag include:

-

JAK-STAT Pathway: Activation of Janus kinase (JAK) enzymes leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, notably STAT3 and STAT5.[3][7] These activated STAT proteins translocate to the nucleus to promote the transcription of genes essential for megakaryocyte development.[3]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving ERK1/2, is also activated, contributing to cell proliferation.[3][6][7]

-

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling cascade is stimulated, playing a role in cell survival and proliferation.[3][7]

Furthermore, preclinical studies have shown that hetrombopag up-regulates proteins related to the G1 phase of the cell cycle, such as p-RB, Cyclin D1, and CDK4/6, and prevents apoptosis by modulating the expression of BCL-XL and BAK in TPO-R-expressing cells.[6]

Pharmacodynamics (PD)

In Vitro Studies

In vitro assays were critical in establishing the potency and specificity of hetrombopag. The primary models included murine pro-B 32D cells stably transfected with the human TPO-R (32D-MPL) and human cord blood-derived CD34+ hematopoietic stem cells.[6][7]

Hetrombopag demonstrated significantly greater potency than eltrombopag in stimulating the proliferation of these TPO-R-dependent cell lines.[7] It activated the STAT, PI3K, and ERK signaling pathways in a concentration-dependent manner.[6][7] Studies also indicated that hetrombopag acts additively with endogenous TPO to promote cell viability and signaling.[6]

| Cell Line | Parameter | Hetrombopag | Eltrombopag | Reference |

| 32D-MPL Cells | EC₅₀ (Proliferation) | 0.4 nmol/L | 13.4 nmol/L | [7] |

| Human CD34+ Cells | EC₅₀ (Proliferation) | 2.3 nmol/L | 86.2 nmol/L | [6][7] |

| Table 1: Comparative In Vitro Potency of Hetrombopag and Eltrombopag. |

In Vivo Studies

The in vivo efficacy of hetrombopag was evaluated using a hollow fiber model implanted in nude mice.[6][8] This model allows for the assessment of a compound's ability to stimulate cell proliferation in a contained, yet systemic, environment.

In this model, hetrombopag exhibited much higher potency than eltrombopag.[2][8] Daily oral administration of hetrombopag significantly stimulated the proliferation and prevented the apoptosis of 32D-MPL cells within the hollow fibers in a time- and dose-dependent manner.[6] Efficacy was significant at doses of 6 mg/kg or greater.[6]

Pharmacokinetics (PK)

Preclinical pharmacokinetic studies were performed in mice to correlate plasma drug exposure with pharmacodynamic activity. Following a single oral dose, hetrombopag was readily absorbed, with plasma concentrations peaking a few hours after administration. This exposure was directly linked to the activation of TPO-R signaling pathways in the target cells in vivo.[6] While extensive preclinical PK data from other species is limited in the public domain, data from early human clinical trials provide further insight.[1][9]

| Species | Dose | Tmax | Cmax | Reference |

| Nude Mice | 18 mg/kg (single oral) | 3 hours | 687 ± 342 ng/mL | [6] |

| Table 2: Preclinical (Murine) Pharmacokinetic Parameters of Hetrombopag. |

Toxicology

Preclinical toxicology studies indicated a favorable safety profile for hetrombopag, particularly in comparison to eltrombopag. Key findings include:

-

Lower General Toxicity: Toxicological experiments suggested that hetrombopag has lower overall toxicity than eltrombopag.[10]

-

Hepatotoxicity: Hetrombopag demonstrated undetectable hepatotoxicity and did not inhibit key hepatic metabolizing enzymes, such as CYP1A2 and CYP2C9.[10] This is a significant point of differentiation, as hepatotoxicity is a known risk with eltrombopag.[8]

-

Cataracts: Unlike eltrombopag, for which cataracts were observed in rodent toxicological studies, this finding was not reported in the preclinical studies of hetrombopag.[5]

| Finding | Hetrombopag | Eltrombopag | Reference |

| Hepatotoxicity | Undetectable | Potential for severe hepatotoxicity | [8][10] |

| Hepatic Enzyme Inhibition | Undetectable (CYP1A2, CYP2C9) | N/A | [10] |

| Cataracts in Rodents | Not Observed | Observed | [5] |

| Table 3: Summary of Comparative Preclinical Toxicology Findings. |

Experimental Protocols

In Vitro Cell Proliferation and Signaling Assay

This protocol outlines the general steps used to assess the in vitro activity of hetrombopag on TPO-R-expressing cells.

-

Cell Culture: 32D-MPL or human CD34+ cells are cultured in appropriate media. Before the experiment, cells are washed and starved of cytokines to reduce baseline signaling.

-

Treatment: Cells are seeded into multi-well plates and treated with varying concentrations of hetrombopag, eltrombopag, or a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 15 minutes for signaling, 48-72 hours for proliferation).

-

Analysis:

-

Proliferation: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT), and absorbance is read on a plate reader. Data is used to generate dose-response curves and calculate EC₅₀ values.

-

Signaling: Cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific to phosphorylated forms of STAT, ERK, and Akt to confirm pathway activation.

-

In Vivo Hollow Fiber Assay

This protocol describes the mouse model used to test in vivo efficacy.[6]

-

Fiber Preparation: 32D-MPL cells are suspended in a culture medium and injected into semi-permeable hollow fibers, which are then sealed.

-

Implantation: The cell-containing fibers are implanted subcutaneously into immunocompromised (nude) mice.

-

Dosing: Mice are treated with daily oral doses of hetrombopag or a vehicle control for a specified duration (e.g., 3 to 12 days).[6]

-

Harvest and Analysis: At the end of the treatment period, the fibers are explanted. The cells are retrieved from the fibers, and the number of viable cells is quantified to determine the effect of the drug on cell proliferation and survival in vivo.

Conclusion

The preclinical data for hetrombopag olamine establish it as a potent, orally active TPO-R agonist. In vitro studies highlight its superior potency over eltrombopag in stimulating TPO-R signaling and promoting the proliferation of megakaryocyte precursors.[6][7] The in vivo hollow fiber model confirmed this enhanced efficacy.[6] Furthermore, preclinical toxicology studies suggest a more favorable safety profile, particularly concerning hepatotoxicity and cataracts.[5][10] These comprehensive preclinical findings provided a strong rationale for the successful clinical development of hetrombopag as a therapeutic agent for patients with thrombocytopenia.

References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of Hetrombopag Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. A multicenter phase II study on the efficacy and safety of hetrombopag in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mednexus.org [mednexus.org]

- 8. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of postdose fasting duration on hetrombopag olamine pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Hetrombopag Olamine on Megakaryopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetrombopag (B607937) olamine is an orally active, small-molecule, nonpeptide thrombopoietin receptor (TPO-R) agonist designed to stimulate megakaryopoiesis and increase platelet production.[1] As a therapeutic agent for thrombocytopenia, its mechanism of action involves mimicking endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl), a member of the hematopoietin receptor superfamily.[1][2] This activation triggers a cascade of intracellular signaling pathways that drive the proliferation and differentiation of megakaryocytic lineage cells, ultimately leading to an increase in circulating platelets.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying hetrombopag's effects on megakaryopoiesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action: TPO Receptor Activation and Downstream Signaling

Hetrombopag olamine binds to the transmembrane domain of the TPO receptor (c-Mpl), which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitors.[2][4] This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs).[4] The activation of the JAK-STAT pathway is a primary signaling cascade initiated by hetrombopag.[2] Upon receptor activation, JAKs phosphorylate specific tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] The recruited STAT proteins are then themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation, differentiation, and survival.[2][6]

In addition to the canonical JAK-STAT pathway, hetrombopag olamine also activates other crucial signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][7] The MAPK/ERK pathway is primarily associated with cell proliferation and differentiation, while the PI3K/Akt pathway plays a key role in cell survival and inhibition of apoptosis.[4][8] The coordinated activation of these signaling networks ensures the robust and efficient production of mature, functional platelets.

Signaling Pathway Diagrams

Quantitative Data on the Effects of Hetrombopag Olamine

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of hetrombopag olamine on megakaryopoiesis and platelet production.

Table 1: In Vitro Proliferation of TPO-R-Expressing Cells

| Cell Line | Parameter | Hetrombopag | Eltrombopag (B601689) | Reference |

|---|---|---|---|---|

| 32D-MPL | EC50 (nmol/L) | 0.4 | 13.4 | [3] |

| Human Cord Blood-derived CD34+ cells | EC50 (nmol/L) | 2.3 | 86.2 |[3] |

Table 2: Clinical Efficacy in Patients with Immune Thrombocytopenia (ITP)

| Study Phase | Primary Endpoint | Result | Reference |

|---|---|---|---|

| Phase 1 | Proportion of patients with platelet counts ≥50×109/L at week 6 | 59.5% (22 out of 37 patients) | [9] |

| Phase 1 | Median time to first response (platelet count ≥50×109/L) | 2.1 weeks | [9] |

| Phase 3 | Proportion of responders (platelet count ≥50×109/L) after 8 weeks | Significantly higher than placebo |[10] |

Experimental Protocols

In Vitro Proliferation Assay of TPO-R-Expressing Cells

Objective: To determine the dose-dependent effect of hetrombopag olamine on the proliferation of TPO-R-expressing cells.

Materials:

-

32D-MPL cells (murine pro-B cell line transfected with human TPO-R) or human cord blood-derived CD34+ cells.[3]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Hetrombopag olamine and Eltrombopag (as a comparator).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well microplates.

-

Luminometer.

Method:

-

Cell Culture: Culture 32D-MPL cells or CD34+ cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Compound Treatment: Add varying concentrations of hetrombopag olamine or eltrombopag to the wells. Include a vehicle control (DMSO) and a positive control (recombinant human TPO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

Cell Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.[3]

Assessment of Megakaryocyte Differentiation from Human CD34+ Cells

Objective: To evaluate the effect of hetrombopag olamine on the differentiation of human hematopoietic stem cells into mature megakaryocytes.

Materials:

-

Serum-free expansion medium.

-

Megakaryocyte differentiation medium.

-

Hetrombopag olamine.

-

Recombinant human TPO (positive control).

-

Flow cytometer.

-

Antibodies against megakaryocyte-specific markers (e.g., CD41, CD61, CD42b).[11]

-

Propidium (B1200493) iodide (for ploidy analysis).[11]

Method:

-

Isolation and Expansion of CD34+ Cells: Isolate CD34+ cells from human cord blood using magnetic-activated cell sorting (MACS). Expand the cells in serum-free expansion medium for 2-3 days.[11]

-

Megakaryocyte Differentiation: Culture the expanded CD34+ cells in megakaryocyte differentiation medium supplemented with varying concentrations of hetrombopag olamine or recombinant human TPO for 10-14 days.[11][13]

-

Flow Cytometry Analysis:

-

Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against CD41, CD61, and CD42b to identify and quantify megakaryocytes at different stages of maturation.[11]

-

Ploidy Analysis: Fix and permeabilize the cells, then stain with propidium iodide to analyze the DNA content and determine the ploidy level of the megakaryocytes.[11]

-

-

Data Analysis: Quantify the percentage of cells expressing megakaryocyte markers and the distribution of ploidy levels in response to different concentrations of hetrombopag olamine.

Experimental Workflow Diagram

Conclusion

Hetrombopag olamine is a potent thrombopoietin receptor agonist that effectively stimulates megakaryopoiesis through the activation of multiple intracellular signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK/ERK cascades.[2][7] Preclinical and clinical data demonstrate its ability to induce the proliferation and differentiation of megakaryocyte progenitors, leading to a significant increase in platelet counts.[3][9] The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of hetrombopag olamine and other novel TPO-R agonists, contributing to the development of improved therapies for thrombocytopenia.

References

- 1. Facebook [cancer.gov]

- 2. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]

- 3. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Safety and efficacy of hetrombopag in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. thieme-connect.com [thieme-connect.com]

Hetrombopag Olamine for Chemotherapy-Induced Thrombocytopenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-Induced Thrombocytopenia (CIT) is a frequent and significant complication arising from the myelosuppressive effects of cytotoxic cancer therapies. This condition, characterized by a marked decrease in platelet counts, elevates the risk of bleeding, often necessitates chemotherapy dose reductions or delays, and can ultimately compromise the efficacy of anticancer treatments.[1] The management of CIT represents a significant unmet clinical need.[2] Hetrombopag (B607937) olamine, a novel, orally administered, small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA), has emerged as a promising therapeutic agent to address this challenge.[3][4] This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to the use of hetrombopag olamine for CIT.

Mechanism of Action

Hetrombopag olamine exerts its therapeutic effect by selectively targeting and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2][4] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R, hetrombopag binds to the transmembrane domain of the receptor. This binding event induces a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways.[4] Key pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K), and extracellular signal-regulated kinase (ERK) pathways.[4] The activation of these cascades stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, ultimately leading to an increase in platelet production and a rise in peripheral platelet counts.[4]

Clinical Efficacy and Safety Data

Several clinical studies have evaluated the efficacy and safety of hetrombopag olamine in the management of CIT. The data from these trials are summarized below.

Phase II & III Randomized Controlled Trials

| Endpoint | Hetrombopag Group | Placebo Group | Odds Ratio (95% CI) / Difference of Proportion (95% CI) | p-value | Reference |

| Proportion of Treatment Responders | 60.7% (17/28) | 12.9% (4/31) | 10.44 (2.82–38.65) | <0.001 | [1][2] |

| Proportion of Patients Achieving Platelet Response and Resuming Chemotherapy within 14 Days | 85.7% (24/28) | 48.4% (15/31) | 6.21 (1.69–22.89) | 0.003 | [2] |

| Median Time to First Documented Platelet Response (days) | 7.5 | 13.0 | N/A | N/A | [2] |

-

Treatment Responder Definition: Patients who could resume their planned chemotherapy with a platelet count of ≥100 × 10⁹/L within 14 days of the first dose of study treatment, and complete two consecutive planned chemotherapy cycles without any modification to the chemotherapy regimen (i.e., dose reduction of ≥15%, delay of ≥4 days, or discontinuation) or the need for rescue therapy due to thrombocytopenia.[2]

Retrospective and Comparative Studies

| Study Comparison | Key Efficacy Findings | Reference |

| Hetrombopag + rhTPO vs. Monotherapy | The combination therapy group had a significantly higher treatment response rate (94.4%) compared to hetrombopag (70.3%), rhTPO (70.3%), and rhIL-11 (66.0%) monotherapy groups (p<0.05). | [4] |

| Hetrombopag in Lymphoma and Multiple Myeloma | The median time for platelet recovery to ≥75×10⁹/L and ≥100×10⁹/L was 7 and 9 days, respectively. 50% of patients avoided platelet transfusion. | [5][6] |

Safety Profile

| Adverse Event (Grade ≥3) | Hetrombopag Group | Placebo Group | Reference |

| Any Grade ≥3 AE | 35.7% (10/28) | 38.7% (12/31) | [1][7] |

| Decreased Neutrophil Count | 35.7% (10/28) | 35.5% (11/31) | [1][7] |

| Decreased White Blood Cell Count | 17.9% (5/28) | 19.4% (6/31) | [1][7] |

| Serious Adverse Events | 3.6% (1/28) | 9.7% (3/31) | [1][7] |

Experimental Protocols

Phase II, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study (NCT03976882)

-

Objective: To evaluate the efficacy and safety of hetrombopag for the management of CIT in patients with advanced solid tumors.[1]

-

Patient Population:

-

Inclusion Criteria: Patients with advanced solid tumors who experienced a chemotherapy delay of ≥7 days due to thrombocytopenia (platelet count <75 × 10⁹/L).[1][2]

-

Exclusion Criteria: Hematologic malignancies, thrombocytopenia due to reasons other than chemotherapy, and untreated brain metastases.[8]

-

-

Study Design:

-

Endpoints:

References

- 1. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hetrombopag for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of hetrombopag in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper: Efficacy of Hetrombopag in Treatment of Cancer Therapy-Induced Thrombocytopenia in Lymphoma and Multiple Myeloma Patients [ash.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. trial.medpath.com [trial.medpath.com]

Unraveling the Molecular Symphony: A Technical Guide to the Signaling Pathways Activated by Hetrombopag Olamine

For Immediate Release

This technical guide provides a comprehensive analysis of the intracellular signaling pathways activated by Hetrombopag olamine, a novel, orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, presents quantitative data, outlines detailed experimental protocols, and visualizes the core signaling cascades through Graphviz diagrams.

Core Mechanism of Action: TPO-R Agonism

Hetrombopag olamine functions as a potent agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl. By binding to the transmembrane domain of the TPO-R, Hetrombopag mimics the action of endogenous thrombopoietin, initiating a cascade of intracellular signaling events that drive the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][2][3] This targeted action leads to a significant increase in platelet production, offering a therapeutic solution for thrombocytopenia.

Key Signaling Pathways Activated by Hetrombopag Olamine

In vitro studies have elucidated that Hetrombopag olamine activates three primary signaling pathways downstream of the TPO-R: the JAK-STAT pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways are integral to cell proliferation, differentiation, and survival.[1][2][3]

The JAK-STAT Pathway